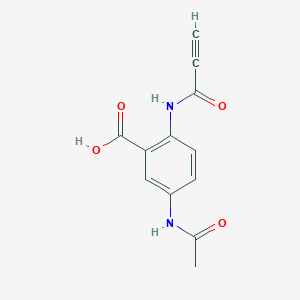

5-Acetamido-2-(prop-2-ynamido)benzoic acid

Description

5-Acetamido-2-(prop-2-ynamido)benzoic acid is a benzoic acid derivative featuring two distinct substituents: an acetamido group at the 5-position and a prop-2-ynamido group (HC≡C-C(O)NH-) at the 2-position of the aromatic ring. The compound is registered under CAS number EN300-365557 and is reported to have a purity of 95% .

Properties

Molecular Formula |

C12H10N2O4 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

5-acetamido-2-(prop-2-ynoylamino)benzoic acid |

InChI |

InChI=1S/C12H10N2O4/c1-3-11(16)14-10-5-4-8(13-7(2)15)6-9(10)12(17)18/h1,4-6H,2H3,(H,13,15)(H,14,16)(H,17,18) |

InChI Key |

OXBCMAFONPXDOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)C#C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-2-(prop-2-ynamido)benzoic acid typically involves the acylation of 2-amino-5-hydroxybenzoic acid with acetic anhydride to introduce the acetamido group. This is followed by the introduction of the prop-2-ynamido group through a coupling reaction with propargylamine. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynamido group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory agent. Its ability to inhibit certain enzymes involved in inflammation pathways makes it a potential therapeutic agent.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its functional groups allow for the creation of polymers and other materials with unique characteristics.

Mechanism of Action

The mechanism of action of 5-acetamido-2-(prop-2-ynamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes. The acetamido and prop-2-ynamido groups allow the compound to bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to a reduction in the production of inflammatory mediators, thereby exerting an anti-inflammatory effect.

Comparison with Similar Compounds

Table 1: Substituent Effects on Biosensor Response

| Compound | Substituent Positions | Biosensor Sensitivity (Relative to pHBA) |

|---|---|---|

| p-Aminobenzoic acid (pABA) | 4-amino | 3× higher |

| Benzoic acid | None | 2× higher |

| 5-Acetamido-2-aminobenzoic acid | 5-acetamido, 2-amino | Moderate (untested) |

| Target Compound | 5-acetamido, 2-prop-2-ynamido | Likely lower (predicted) |

Extraction and Solubility Behavior

Benzoic acid derivatives exhibit varying extraction efficiencies in emulsion liquid membrane (ELM) systems. Benzoic acid and phenol are extracted rapidly (>98% in <5 minutes) due to high distribution coefficients, while acetic acid requires longer contact times. However, its extraction kinetics remain unstudied .

Table 2: Extraction Rates of Organic Acids

| Compound | Extraction Rate (Early Stage) | Distribution Coefficient (m) |

|---|---|---|

| Benzoic acid | >98% in 5 minutes | High |

| Phenol | >98% in 5 minutes | High |

| Acetic acid | Slow | Low |

| Target Compound | Unknown | Predicted moderate |

Structural Analogs and Functional Group Impacts

- 5-Acetamido-2-aminobenzoic acid (CAS 50670-83-2): Replacing the prop-2-ynamido group with an amino group increases polarity, likely improving aqueous solubility. This analog may exhibit stronger biosensor responses due to the ortho-amino group’s electron-donating effects .

- Triiodobenzoic acid derivatives (e.g., 3-(acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid): Heavy iodine substituents enhance radiopacity and metal-chelation capacity, making them useful in medical imaging—a property absent in the target compound .

- 2-(Pyrimidin-2-yl)-benzoic acids : Pyrimidine rings introduce hydrogen-bonding sites, improving interactions with biological targets. The prop-2-ynamido group’s linear geometry may instead favor covalent bonding (e.g., via alkyne-azide cycloaddition) .

Thermal and Complexation Properties

Lanthanide complexes with benzoic acid derivatives are influenced by substituent electron effects. The acetamido group in the target compound may act as a weak electron-withdrawing group, reducing complexation efficiency compared to electron-donating groups (e.g., -OH or -NH₂). Thermodynamic studies of such interactions remain unexplored .

Biological Activity

5-Acetamido-2-(prop-2-ynamido)benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{13}N_{3}O_{2}, with a molecular weight of approximately 246.22 g/mol. The compound features both an acetamido group and a prop-2-ynamido group attached to a benzoic acid structure, which enhances its reactivity and biological activity. The presence of the propyne moiety allows for diverse chemical interactions, making it a versatile candidate for pharmaceutical applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound binds to active sites of enzymes, potentially inhibiting their activity and reducing the production of inflammatory mediators. This suggests anti-inflammatory properties that may be beneficial in treating conditions characterized by inflammation .

- Binding Affinity : In silico studies indicate that this compound shows promising binding affinity with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

A comparative study highlights the differences between this compound and structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Acetamido-2-hydroxybenzoic acid | Hydroxy group instead of prop-2-ynamido | Enhanced selectivity over COX enzymes |

| 2-Acetamidobenzoic acid | Lacks prop-2-ynamido group | Less versatile in chemical modifications |

| 5-Acetamido-2-methylbenzoic acid | Methyl group instead of prop-2-ynamido | Affects reactivity compared to other acetamido derivatives |

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, enhancing selectivity and potency against specific targets .

Biological Evaluation

Recent studies have focused on evaluating the pharmacokinetics, toxicity, and analgesic properties of this compound:

- In Silico Studies : Computational modeling has predicted favorable pharmacokinetic profiles, including bioavailability and interaction with COX enzymes. These studies suggest that modifications to the acetamide moiety can enhance the compound's efficacy .

- In Vivo Studies : Experimental models have demonstrated significant anti-nociceptive activity. For instance, in writhing tests induced by acetic acid, doses of 20 mg/kg resulted in a reduction of painful activity by approximately 74% compared to controls . This indicates potential use in pain management therapies.

- Toxicity Assessments : Toxicological evaluations are ongoing to determine the safety profile of this compound, particularly regarding possible metabolites generated during metabolism .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Anti-inflammatory Applications : Due to its ability to inhibit COX enzymes, this compound may serve as a lead candidate for developing new anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs .

- Analgesic Properties : Its demonstrated efficacy in reducing pain responses positions it as a promising candidate for further development in analgesic therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.